Filanesib TFA

CAS No.: 1781834-99-8; 885060-09-3

Cat. No.: VC5872349

Molecular Formula: C22H23F5N4O4S

Molecular Weight: 534.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1781834-99-8; 885060-09-3 |

|---|---|

| Molecular Formula | C22H23F5N4O4S |

| Molecular Weight | 534.5 |

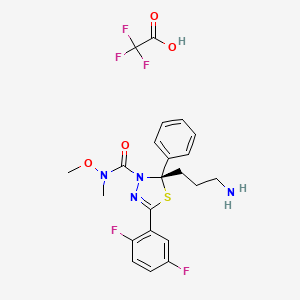

| IUPAC Name | (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1 |

| Standard InChI Key | CIJUJPVFECBUKG-BDQAORGHSA-N |

| SMILES | CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O |

Introduction

Chemical and Pharmacological Profile of Filanesib TFA

Structural Characteristics

Filanesib TFA is a synthetic small molecule with the molecular formula C22H23F5N4O4S and a molecular weight of 534.5 g/mol . Its trifluoroacetate salt form enhances solubility and stability for in vivo administration. Key structural features include a benzimidazole scaffold critical for KSP binding and fluorine substitutions that improve pharmacokinetic properties .

Table 1: Physicochemical Properties of Filanesib TFA

| Property | Value |

|---|---|

| CAS Number | 1781834-99-8 |

| Molecular Formula | C22H23F5N4O4S |

| Molecular Weight | 534.5 g/mol |

| Purity | ≥98% (HPLC) |

| Storage Conditions | -20°C, desiccated |

| Solubility | DMSO: 10 mg/mL; Water: <1 mg/mL |

Mechanism of Action

Filanesib TFA selectively inhibits KSP (kinesin-5/Eg5), a motor protein essential for bipolar spindle formation during mitosis. Unlike taxanes, which stabilize microtubules, Filanesib TFA binds to the KSP-ADP complex, inducing uncompetitive inhibition with respect to ATP (Ki = 6 nM) and noncompetitive inhibition relative to tubulin . This disrupts mitotic progression, leading to monopolar spindle formation, prolonged activation of the spindle assembly checkpoint, and apoptosis via mitochondrial pathways . Notably, KSP's absence in postmitotic neurons explains Filanesib's lack of neurotoxicity.

Preclinical Research Findings

In Vitro Antiproliferative Activity

Filanesib TFA exhibits broad-spectrum cytotoxicity across cancer cell lines:

-

HeLa cells: Induces G2/M arrest at 0.78–6.25 nM (44 hours) and apoptosis (caspase-3/7 activation) at 0.01–0.1 nM .

-

AML cell lines: Triggers mitochondrial-dependent apoptosis independent of p53 status, with EC50 values ≤3 nM .

-

Epithelial ovarian cancer (EOC): Reduces viability in Type II EOC cells (A2780, CP70) by 70–90% at 3 μM (24–48 hours) .

Mechanistic studies reveal that Filanesib TFA:

-

Increases phospho-Histone H3 (mitotic marker) by 8-fold in HeLa cells at 0.1–100 nM .

-

Degrades Mcl-1, a pro-survival Bcl-2 family protein, synergizing with proteasome inhibitors .

-

Activates caspase-2 within 6 hours in EOC cells, preceding mitochondrial outer membrane permeabilization .

In Vivo Efficacy

In xenograft models, Filanesib TFA demonstrates dose-dependent tumor regression:

-

EOC xenografts: 20–30 mg/kg (intraperitoneal, q4dx3) reduces tumor volume by 50–70% .

-

Bortezomib-resistant myeloma: Combined with bortezomib, achieves 90% growth inhibition versus 60% for monotherapy .

Clinical Development and Therapeutic Applications

Phase I/II Trials in Hematologic Malignancies

Filanesib TFA has been evaluated in relapsed/refractory multiple myeloma (RRMM) and acute myeloid leukemia (AML):

Table 2: Adverse Event Profile (Grade ≥3)

| Event | Incidence (Monotherapy) | Incidence (Combination Therapy) |

|---|---|---|

| Neutropenia | 58% | 72% |

| Thrombocytopenia | 34% | 48% |

| Anemia | 29% | 35% |

| Febrile neutropenia | 12% | 18% |

Synergistic Combinations

Filanesib TFA enhances the efficacy of immunomodulatory drugs (IMiDs) and proteasome inhibitors:

-

Pomalidomide/Dexamethasone: In MM1.S xenografts, the triple combination reduced tumor burden by 95% versus 60% for pomalidomide/dexamethasone alone . Mechanistically, this synergy arises from:

-

Carfilzomib: Synergistic cytotoxicity in KSP-high MM cells, with combination indices <0.5.

Biomarkers and Resistance Mechanisms

Predictive Biomarkers

-

α-1 Acid Glycoprotein (AGP): Serum AGP >1.2 mg/mL correlates with reduced Filanesib clearance and improved PFS (HR = 0.42, p = 0.01).

-

BAX Activation: Tumors with ≥2-fold BAX upregulation post-treatment exhibit ORR of 38% versus 8% in non-responders .

-

KSP Expression: KSP-high AML blasts (≥50% by IHC) show 5-fold greater sensitivity to Filanesib .

Resistance Pathways

Primary resistance mechanisms include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume